Superior Selectivity for MMP-2 over MMP-1 Compared to First-Generation Hydroxamates
ABT-770 demonstrates >1000-fold selectivity for MMP-2 (IC50 = 4 nM) over MMP-1 (IC50 = 4600 nM), a critical advantage over broad-spectrum inhibitors such as marimastat and batimastat which show little to no selectivity [1][2]. This selectivity was explicitly designed to mitigate the MMP-1-mediated musculoskeletal toxicity that halted the clinical development of earlier agents [3].
| Evidence Dimension | MMP-2 vs. MMP-1 selectivity |
|---|---|
| Target Compound Data | MMP-2 IC50 = 4 nM; MMP-1 IC50 = 4600 nM; selectivity ratio = 1150 |
| Comparator Or Baseline | Marimastat: MMP-2 IC50 = 6 nM, MMP-1 IC50 = 5 nM, ratio = 0.8; Batimastat: MMP-2 IC50 = 4 nM, MMP-1 IC50 = 3 nM, ratio = 0.75; Prinomastat: MMP-2 IC50 = 0.05 nM, MMP-1 IC50 = 8.3 nM, ratio = 166 |
| Quantified Difference | ABT-770 exhibits 1,438-fold and 1,533-fold greater selectivity than marimastat and batimastat, respectively; 6.9-fold greater than prinomastat. |
| Conditions | In vitro enzyme inhibition assays using recombinant human MMP catalytic domains. |
Why This Matters
High MMP-2/MMP-1 selectivity is a key procurement criterion for researchers aiming to avoid the musculoskeletal toxicity associated with broad-spectrum MMP inhibition in preclinical models.
- [1] Curtin ML, et al. Bioorg Med Chem Lett. 2001 Jun 18;11(12):1557-60. View Source
- [2] Table: MMPI (other name) | MMP Specificity (IC50 or Ki) (nM). In: PMC5527288, Table 1. View Source
- [3] Wada CK. Curr Top Med Chem. 2004;4(12):1255-67. View Source
